![molecular formula C22H16N4O3 B416201 2-(4-(1H-benzo[d][1,2,3]triazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 325850-80-4](/img/structure/B416201.png)

2-(4-(1H-benzo[d][1,2,3]triazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

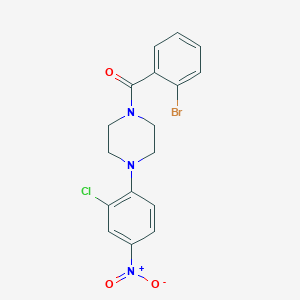

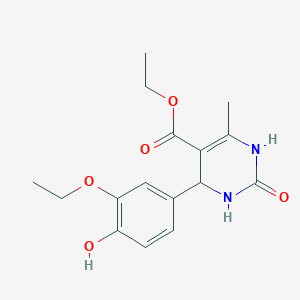

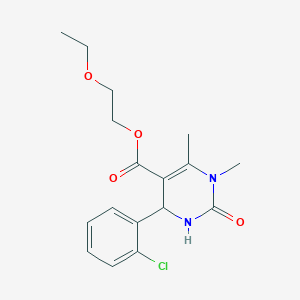

2-(4-(1H-benzo[d][1,2,3]triazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C22H16N4O3 and its molecular weight is 384.4g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antimicrobienne

Ce composé a été étudié pour son potentiel dans les applications antimicrobiennes. La partie benzotriazole est connue pour présenter des affinités de liaison à une variété de protéines, qui peuvent être exploitées dans le développement de nouveaux agents antimicrobiens . La similitude structurale avec d'autres dérivés du benzotriazole suggère qu'il pourrait avoir des applications dans l'inhibition de la croissance bactérienne et fongique.

Études de modélisation moléculaire

Les études de modélisation moléculaire ont indiqué que les dérivés du benzotriazole peuvent être efficaces dans les études d'amarrage avec des protéines telles que l'oxydoréductase d'Escherichia coli et Candida albicans, qui sont clés dans les activités antibactériennes et antifongiques, respectivement . Cela suggère une utilisation potentielle dans la conception de médicaments ciblant ces protéines.

Induction de l'apoptose

Des composés contenant du benzotriazole ont été conçus pour induire l'apoptose dans les cellules cancéreuses. Ils ont montré la capacité d'inhiber la polymérisation de la tubuline, ce qui est une approche prometteuse pour la thérapie anticancéreuse . La structure de ce composé pourrait potentiellement être appliquée de manière similaire pour induire l'apoptose dans les cellules cancéreuses.

Dispositifs électrochromes et optiques

Les dérivés du benzotriazole ont été utilisés dans des études spectroélectrochimiques pour des applications dans les dispositifs électrochromes et optiques. Leur capacité à subir des réactions redox les rend aptes à être utilisés dans les fenêtres intelligentes et les affichages .

Filtres UV et cellules photovoltaïques

Les dérivés du benzotriazole sont connus pour agir comme des filtres UV, qui peuvent être utilisés dans les formulations de crème solaire. De plus, leurs propriétés photostabilisantes en font des candidats pour une utilisation dans les cellules photovoltaïques afin d'améliorer l'efficacité et la longévité des panneaux solaires .

Inhibition de la corrosion

Le composant benzotriazole du composé est un inhibiteur de corrosion bien connu, en particulier pour le cuivre. Cette application est essentielle pour prévenir la corrosion dans les systèmes de refroidissement et les dispositifs électroniques .

Précurseur de médicaments

Les dérivés du benzotriazole servent de précurseurs dans la synthèse de médicaments. Ils sont impliqués dans la synthèse de diverses molécules biologiquement actives, qui pourraient inclure des agents antiviraux, antiparasitaires et antioxydants .

Applications en science des matériaux

Enfin, les dérivés du composé ont trouvé des applications profondes en science des matériaux. Ils sont utilisés dans le développement de matériaux pour des technologies de pointe, y compris l'électronique organique et les matériaux luminescents .

Propriétés

IUPAC Name |

2-[4-(benzotriazol-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O3/c27-19(26-18-11-2-1-10-17(18)23-24-26)12-5-13-25-21(28)15-8-3-6-14-7-4-9-16(20(14)15)22(25)29/h1-4,6-11H,5,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMGLPFHFOOQEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-(5-ethyl-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B416118.png)

![METHYL (4Z)-4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B416124.png)

![ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate](/img/structure/B416125.png)

![4-Nitro-5-methyl[1,2,5]thiadiazolo[3,4-e][2,1,3]benzothiadiazole](/img/structure/B416127.png)

![5-[(5-methyl-2-furyl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B416128.png)

![1-(3-Ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B416138.png)

![2-Ethyl-3-methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B416139.png)

![1-(3-Chloro-4-methylanilino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B416141.png)